4-Cyclobutyl-6-(piperidin-4-ylmethoxy)pyrimidine
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Overview
Description
4-Cyclobutyl-6-(piperidin-4-ylmethoxy)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a cyclobutyl group and a piperidin-4-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutyl-6-(piperidin-4-ylmethoxy)pyrimidine typically involves the formation of the pyrimidine ring followed by the introduction of the cyclobutyl and piperidin-4-ylmethoxy groups. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclobutyl group via substitution reactions.
Etherification: Attachment of the piperidin-4-ylmethoxy group through etherification reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions may be used to modify the functional groups on the pyrimidine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidines.
Scientific Research Applications
4-Cyclobutyl-6-(piperidin-4-ylmethoxy)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound in drug discovery and development.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Chemical Biology: Use as a tool compound to study biological pathways and molecular targets.
Pharmaceutical Industry: Potential incorporation into pharmaceutical formulations for various therapeutic indications.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-(piperidin-4-ylmethoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream biological effects. Detailed studies on its mechanism of action are necessary to fully elucidate its effects and potential therapeutic applications.
Comparison with Similar Compounds
4-Cyclobutyl-6-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride: A similar compound with a methyl group instead of the piperidin-4-ylmethoxy group.
Other Piperidine Derivatives: Various piperidine-containing compounds with different substituents on the pyrimidine ring.
Uniqueness: 4-Cyclobutyl-6-(piperidin-4-ylmethoxy)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other similar compounds. Its unique structure makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-cyclobutyl-6-(piperidin-4-ylmethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-12(3-1)13-8-14(17-10-16-13)18-9-11-4-6-15-7-5-11/h8,10-12,15H,1-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUBSCOLQSIJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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